Vinyl butyrate

Vue d'ensemble

Description

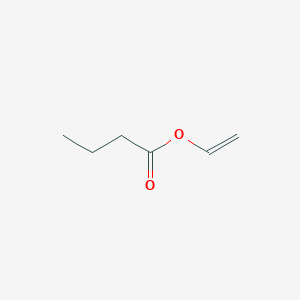

Vinyl butyrate, also known as butanoic acid vinyl ester, is an organic compound with the chemical formula C₆H₁₀O₂. It is a colorless liquid with a fruity odor and is primarily used in the production of polymers and copolymers. This compound is valued for its ability to form flexible and durable films, making it useful in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinyl butyrate can be synthesized through the esterification of butanoic acid with vinyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, this compound is produced through the reaction of butanoic acid with acetylene in the presence of a catalyst. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. The primary product of such reactions is butanoic acid.

Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of butanol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles, leading to various substituted butyrates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions, often requiring a catalyst or base to proceed.

Major Products:

Oxidation: Butanoic acid

Reduction: Butanol

Substitution: Various substituted butyrates depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Applications

Polymer Synthesis:

Vinyl butyrate is extensively used in the synthesis of polyvinyl butyral (PVB) and other copolymers. These materials are particularly valued for their adhesive properties and clarity, making them suitable for applications in coatings, adhesives, and films.

| Property | This compound | Vinyl Acetate | Vinyl Propionate |

|---|---|---|---|

| Chain Length | Intermediate | Short | Short |

| Film Flexibility | High | Moderate | Low |

| Adhesive Strength | Excellent | Good | Moderate |

| Common Uses | Coatings, adhesives | Paints, adhesives | Coatings |

Biological Applications

Pharmacological Potential:

Recent studies have highlighted the therapeutic potential of butyrate derivatives, including this compound, in various health contexts:

- Anti-inflammatory Effects: Research indicates that this compound can modulate immune responses and suppress inflammatory pathways. For example, polythis compound nanoparticles have been shown to significantly reduce inflammatory responses in macrophages by inhibiting NF-κB pathways .

- Gut Health: this compound serves as a donor of butyrate, promoting intestinal barrier integrity and influencing gut microbiota composition. It enhances the population of regulatory T cells in the intestine, contributing to immune tolerance .

- Cancer Research: this compound has been studied for its potential to predict tumor prognosis and regulate immune cell populations related to cancer progression . Elevated levels of circulating butyrate have been associated with increased immune cell activity against tumors .

Industrial Applications

Coatings and Sealants:

this compound's excellent film-forming properties make it ideal for use in industrial coatings and sealants. Its ability to create flexible and durable films allows for applications in various sectors including automotive, construction, and consumer goods.

Case Studies

Case Study 1: Polymer Development

A study demonstrated the synthesis of cellulose esters through transesterification using this compound as a reagent. This method proved effective in producing cellulose derivatives with enhanced properties suitable for biomedical applications .

Case Study 2: Gut Health Intervention

In a clinical trial assessing the effects of oral butyrate supplementation on pediatric obesity, significant reductions in waist circumference and insulin levels were observed among participants receiving this compound derivatives . This highlights its potential role in metabolic health interventions.

Mécanisme D'action

The mechanism of action of vinyl butyrate primarily involves its ability to undergo polymerization reactions. The vinyl group in this compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit properties such as flexibility, durability, and resistance to environmental factors, making them suitable for various applications.

Comparaison Avec Des Composés Similaires

Vinyl acetate: Similar to vinyl butyrate, vinyl acetate is used in the production of polymers and copolymers. vinyl acetate forms polymers with different mechanical properties and is more commonly used in adhesives and paints.

Vinyl propionate: This compound is another vinyl ester used in polymer production. It has a shorter carbon chain compared to this compound, resulting in different physical and chemical properties.

Vinyl laurate: Vinyl laurate has a longer carbon chain, leading to polymers with higher hydrophobicity and different mechanical characteristics.

Uniqueness of this compound: this compound is unique due to its balance of flexibility and durability in the resulting polymers. Its intermediate chain length provides a good compromise between the properties of shorter and longer chain vinyl esters, making it versatile for various applications.

Activité Biologique

Vinyl butyrate, a chemical compound with the formula CHO, is an ester derived from butyric acid and vinyl alcohol. Its biological activity has garnered interest in various fields, particularly in pharmacology and food technology. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.

This compound is primarily used in the production of polymers and resins, particularly polythis compound (PVB), which is known for its adhesive properties and clarity. It is also utilized in coatings, adhesives, and as a plasticizer. However, its biological implications extend beyond industrial applications.

-

Anti-inflammatory Effects :

- This compound has been shown to exert anti-inflammatory effects through the modulation of immune responses. Studies indicate that polythis compound nanoparticles (PVBu NPs) can significantly suppress inflammatory responses in macrophages. The nanoparticles release butyrate, which has been associated with reduced activation of NF-κB pathways in immune cells .

-

Gut Health :

- Butyrate, a short-chain fatty acid produced by the fermentation of dietary fibers in the gut, plays a crucial role in maintaining gut health. This compound serves as a donor of butyrate, promoting intestinal barrier integrity and influencing gut microbiota composition. It has been found to enhance the population of regulatory T cells in the intestine, thereby contributing to immune tolerance .

- Antioxidant Properties :

Study 1: Polythis compound Nanoparticles in Inflammatory Models

A study investigated the effects of PVBu NPs incorporated with vitamins on intestinal immune cells. The results showed that these nanoparticles reduced the population of dendritic cells and regulatory T cells in Peyer's patches while increasing dendritic cell populations in mesenteric lymph nodes. This indicates a potential for PVBu NPs to modulate immune responses beneficially, suggesting their use in treating allergies and autoimmune diseases .

Study 2: Impact on Gut Microbiota

Research on microencapsulated sodium butyrate demonstrated its effects on fecal microbiota in patients with IBD. The study found that administration led to changes in bacterial populations associated with improved gut health, highlighting this compound's role as a therapeutic agent for gastrointestinal disorders .

Summary of Biological Activities

Propriétés

IUPAC Name |

ethenyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGHWIAOTJPCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-31-9 | |

| Record name | Poly(vinyl butyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0074556 | |

| Record name | Butanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl butyrate, stabilized appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make plastics and paints., Colorless liquid; [CAMEO] | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl butryate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

68 °F (NFPA, 2010) | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

123-20-6 | |

| Record name | VINYL BUTYRATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl butyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94WV9JCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.